molecular formula C11H15NO B13067508 (2S,6r)-2-methyl-6-phenylmorpholine

(2S,6r)-2-methyl-6-phenylmorpholine

Cat. No.: B13067508
M. Wt: 177.24 g/mol
InChI Key: OEIVXYYFUJADLC-ONGXEEELSA-N
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Description

(2S,6r)-2-methyl-6-phenylmorpholine is an organic compound belonging to the morpholine family This compound is characterized by a morpholine ring substituted with a methyl group at the second position and a phenyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6r)-2-methyl-6-phenylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 2-methylmorpholine and phenylmagnesium bromide.

    Grignard Reaction: The phenylmagnesium bromide is reacted with 2-methylmorpholine under controlled conditions to form the desired product. The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,6r)-2-methyl-6-phenylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups are replaced by other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or alkylated products.

Scientific Research Applications

(2S,6r)-2-methyl-6-phenylmorpholine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (2S,6r)-2-methyl-6-phenylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (2S,6r)-2,6-dimethylmorpholine: Similar structure but with two methyl groups instead of a phenyl group.

    (2S,6r)-2-phenylmorpholine: Lacks the methyl group at the second position.

    (2S,6r)-2-methylmorpholine: Lacks the phenyl group at the sixth position.

Uniqueness

(2S,6r)-2-methyl-6-phenylmorpholine is unique due to the presence of both a methyl group and a phenyl group on the morpholine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2S,6R)-2-methyl-6-phenylmorpholine

InChI

InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m0/s1

InChI Key

OEIVXYYFUJADLC-ONGXEEELSA-N

Isomeric SMILES

C[C@H]1CNC[C@H](O1)C2=CC=CC=C2

Canonical SMILES

CC1CNCC(O1)C2=CC=CC=C2

Origin of Product

United States

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